Methyl 7-Bromoindole-3-acetate
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Overview
Description
Methyl 7-Bromoindole-3-acetate is a chemical compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position and a methyl ester group at the 3rd position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Bromoindole-3-acetate typically involves the bromination of indole-3-acetic acid followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The brominated product is then esterified using methanol and a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for bromination and esterification can enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Indole-3-acetic acid derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-Bromoindole-3-acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of Methyl 7-Bromoindole-3-acetate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The indole ring can interact with biological receptors, modulating signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the bromine atom.
Methyl 5-Bromoindole-3-acetate: Similar structure with bromine at the 5th position, exhibiting different reactivity and biological activity.
7-Bromoindole: Lacks the acetate group, used in different synthetic applications
Uniqueness: Methyl 7-Bromoindole-3-acetate is unique due to the specific positioning of the bromine and ester groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C11H10BrNO2 |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 2-(7-bromo-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3 |
InChI Key |
BQHYPYCXYXBHBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=CC=C2Br |
Origin of Product |
United States |
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